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Experimental

Biomarker / . Experimental Context )
Modulation by Comparative Notes
Pathway . & Model
Fedratinib
JAK2 & JAK2- Potent inhibition Cell-free kinase activity 35x more selective for
V617F (IC~50~ ~3 nM for both)  assays [2]. JAK2 over JAK1; >300x
[1] [2]. over JAK3 [1] [2].
STAT Inhibits phosphorylation  Cell models with active Core effect of JAK2

Phosphorylation

FLT3

BRD4

TNF-a & NF-kB
Signaling

of STAT3 and STAT5 [3]
(2] [4].

Inhibits mutant and wild-
type FLT3 (IC~50~ ~15
nM) [1] [2].

Inhibitory activity
(IC~50~ ~130 nM) [1]
[2].

Effective inhibition of
these pro-inflammatory

JAK2 or FLT3; BaF3 cell
lines [3] [2] [4].

Cell-free kinase activity
assays [1].

In vitro studies [1] [2].

RNAseq analysis of
BaF3 JAK2-V617F cells

pathway inhibition.

Off-target effect;
contribution to therapeutic
efficacy in MF is unclear

[2].

Off-target effect; may
synergistically block NF-
KB and cytokine
production [2].

Associated with reduction
of inflammatory cytokines.

© 2026 Smolecule. All rights reserved.

1/4

Tech Support


https://www.smolecule.com/products/s547874?utm_src=pdf-body
https://www.smolecule.com/products/s547874?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC12008686/
https://www.nature.com/articles/s41375-020-0954-2
https://www.nature.com/articles/s41375-020-0954-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC12008686/
https://www.nature.com/articles/s41375-020-0954-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC11283433/
https://www.nature.com/articles/s41375-020-0954-2
https://www.sciencedirect.com/science/article/pii/S0006497123080370
https://pmc.ncbi.nlm.nih.gov/articles/PMC11283433/
https://www.nature.com/articles/s41375-020-0954-2
https://www.sciencedirect.com/science/article/pii/S0006497123080370
https://pmc.ncbi.nlm.nih.gov/articles/PMC12008686/
https://www.nature.com/articles/s41375-020-0954-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC12008686/
https://www.nature.com/articles/s41375-020-0954-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC12008686/
https://www.nature.com/articles/s41375-020-0954-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC12008686/
https://www.nature.com/articles/s41375-020-0954-2
https://www.nature.com/articles/s41375-020-0954-2
https://www.smolecule.com/products/s547874?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Experimental
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Modulation by Comparative Notes
Pathway . & Model
Fedratinib
pathways [4]. [4].
Interferon Inhibition observed in RNAseq analysis of Suggests fedratinib
Signaling Ruxolitinib-resistant Ruxolitinib-resistant maintains efficacy in
cells [4]. BaF3 JAK2-V617F cells  resistant disease.

[4].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed methodology from a key

study investigating fedratinib's mechanism of action in overcoming Ruxolitinib resistance [4].

e Cell Lines: BaF3 cell lines overexpressing human JAK2 wild-type (WT) or the JAK2 activating
mutation V617F.

¢ Induction of Resistance: Ruxolitinib-resistant sub-lines were generated by incrementally exposing
the parental BaF3 JAK2V617F cells to Ruxolitinib over 3 weeks, up to a concentration of IC~90~.

¢ Proliferation Assay: Cell viability and proliferation were measured after 24-hour treatment with
Fedratinib or Ruxolitinib using the CellTiter-Glo luminescent assay.

¢ Biochemical Signaling Analysis: Inhibition of JAK-STAT signaling was confirmed by measuring
phosphorylation levels of STAT5 (p-STAT5) via immunoblotting.

e Transcriptomic Analysis: RNA sequencing (RNA-seq) was performed in triplicate on sensitive and
resistant cell lines treated with DMSO (control), Ruxolitinib, or Fedratinib at two time points (6 and 15
hours). Pathway analysis on the RNA-seq data was conducted using Metacore.

e Epigenetic & Genetic Analysis: Assay for Transposase-Accessible Chromatin with sequencing
(ATAC-seq) and whole-genome sequencing were performed to investigate potential epigenetic and
genetic drivers of resistance.

Mechanism of JAK2 Inhibition and Overcoming
Resistance

Fedratinib's distinct mechanism of action is a key differentiator, explaining its activity in pre-treated

patients.
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This distinct binding is supported by experimental data showing that Fedratinib inhibited JAK-STAT
signaling and cell proliferation in Ruxolitinib-resistant BaF3-JAK2V617F cells, whereas Ruxolitinib
itself was no longer effective [4]. Transcriptomic analysis further confirmed that in these resistant cells,

Fedratinib, but not Ruxolitinib, effectively modulated key pathways like interferon signaling [4].

Future Research Directions

Current clinical research is exploring how to leverage fedratinib's unique profile in combination therapies.
One promising area is its combination with immunotherapy, as fedratinib's JAK2 selectivity appears to
spare JAK1-dependent global T-cell function to a greater extent than JAK1/2 inhibitors [3]. A phase II trial
(FRACTION) is actively investigating the combination of fedratinib with the PD-1 inhibitor Nivolumab in

myelofibrosis patients with a suboptimal response to prior JAK inhibitor therapy [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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